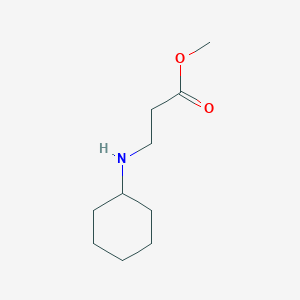







|
REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10]>C1COCC1>[CH3:13][O:12][C:8](=[O:11])[CH2:9][CH2:10][NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|


|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred over the weekend
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated with care due to the volatility of the product
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled at 72° C. at 0.30 mbar
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCNC1CCCCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.7 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |